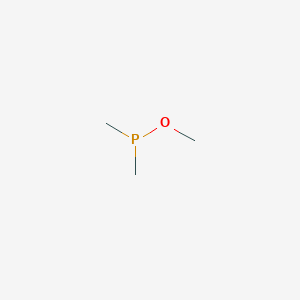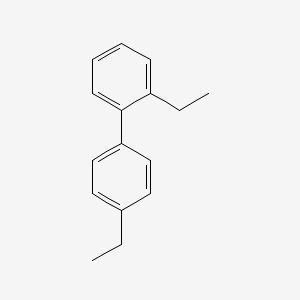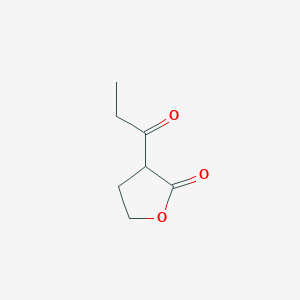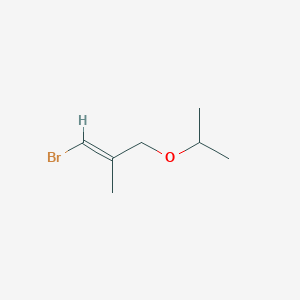
1-Piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, cyclohexyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, cyclohexyl ester, hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Méthodes De Préparation
The synthesis of 1-piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, cyclohexyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the carboxylic acid group and the cyclohexyl ester. The final step involves the addition of the dibutylaminoethyl group and the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, cyclohexyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, cyclohexyl ester, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways and processes.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 1-piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, cyclohexyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Piperazinecarboxylic acid, 4-(2-(dibutylamino)ethyl)-, cyclohexyl ester, hydrochloride can be compared with other piperazine derivatives, such as:
1-Ethoxycarbonylpiperazine: Known for its use in organic synthesis and medicinal chemistry.
1-Carbethoxypiperazine: Utilized in the development of pharmaceutical agents.
Ethyl 1-piperazinecarboxylate: Employed in various chemical reactions and industrial applications.
Propriétés
Numéro CAS |
24312-02-5 |
|---|---|
Formule moléculaire |
C21H42ClN3O2 |
Poids moléculaire |
404.0 g/mol |
Nom IUPAC |
cyclohexyl 4-[2-(dibutylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H41N3O2.ClH/c1-3-5-12-22(13-6-4-2)14-15-23-16-18-24(19-17-23)21(25)26-20-10-8-7-9-11-20;/h20H,3-19H2,1-2H3;1H |
Clé InChI |
WLOYIYIIROOROO-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCN1CCN(CC1)C(=O)OC2CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)









![[6-oxo-2-[(Z)-pent-3-en-1-ynyl]pyran-3-yl]-[6-oxo-2-[(E)-pent-3-en-1-ynyl]pyran-3-yl]mercury](/img/structure/B14707283.png)
![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)

